molecular formula C36H36N2O8 B15594226 Tataramide B

Tataramide B

Cat. No.: B15594226
M. Wt: 624.7 g/mol
InChI Key: DROXVBRNXCRUHP-ZKKKORKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tataramide B is a useful research compound. Its molecular formula is C36H36N2O8 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

IUPAC Name

(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(Z)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7-/t33-,34+/m0/s1

InChI Key

DROXVBRNXCRUHP-ZKKKORKESA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Pathway: Elucidating the Biosynthesis of Tataramide B in Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tataramide B, a notable secondary metabolite isolated from Datura stramonium, presents a unique structural framework that has intrigued researchers. Contrary to initial classifications, this compound is not a withanolide, but rather a complex nitrogen-containing lignan (B3055560).[1] Its biosynthetic origins are rooted in the phenylpropanoid pathway, a cornerstone of specialized plant metabolism. This technical guide delineates the putative biosynthetic pathway of this compound, leveraging established principles of lignan biosynthesis and proposing enzymatic steps responsible for its formation. Due to a lack of specific research on this compound's biosynthesis, this guide also provides an overview of general experimental protocols employed in the study of lignan biosynthesis, offering a roadmap for future investigations.

Introduction: Reclassification of this compound

Initially, the diverse array of secondary metabolites in Datura stramonium led to broad classifications. However, detailed structural analysis has confirmed that this compound (Molecular Formula: C36H36N2O8) is a lignan.[1] Lignans (B1203133) are a large group of polyphenolic compounds formed by the oxidative dimerization of two phenylpropanoid units.[2][3] The presence of nitrogen in the structure of this compound is a rare modification, suggesting a fascinating enzymatic adaptation within D. stramonium. Understanding its biosynthesis is crucial for harnessing its potential in drug development and for advancing our knowledge of plant metabolic diversity.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence with the general phenylpropanoid pathway, leading to the formation of monolignol precursors. The subsequent dimerization and modifications are outlined below.

The Phenylpropanoid Pathway: Synthesizing the Precursors

The journey begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, the building blocks of lignans. The key steps are:

  • Deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.

  • Hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

  • Further hydroxylations and methylations involving enzymes such as p-coumaroyl-CoA 3'-hydroxylase (C3'H) and caffeic acid O-methyltransferase (COMT) to generate ferulic acid and sinapic acid.

  • Reduction of the corresponding CoA esters of these hydroxycinnamic acids by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield the monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Dimerization and Formation of the Lignan Scaffold

The core of lignan biosynthesis is the oxidative coupling of two monolignol units. This critical step is often stereospecifically controlled by dirigent proteins (DPs).[4][5] In the absence of DPs, the coupling can result in a racemic mixture of products. For this compound, it is proposed that two coniferyl alcohol molecules are the primary precursors.

  • Oxidative Coupling: A laccase or peroxidase enzyme oxidizes two molecules of coniferyl alcohol to form resonance-stabilized radicals.

  • Dirigent Protein-Mediated Coupling: A specific dirigent protein guides the coupling of these radicals to form (+)-pinoresinol, a common lignan intermediate.[2][6]

  • Reductive Steps: Pinoresinol (B1678388) is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356).[6][7]

Putative Pathway to this compound from Secoisolariciresinol

The conversion of secoisolariciresinol to the nitrogen-containing this compound is the most speculative part of the pathway, as enzymes for such transformations are not well-characterized. A plausible sequence of events is as follows:

  • Oxidation: The two primary alcohol groups of secoisolariciresinol are oxidized to carboxylic acids, likely catalyzed by a dehydrogenase or oxidase, to form secoisolariciresinol-dicarboxylic acid.

  • Amidation: The carboxylic acid groups are then proposed to be amidated. The source of nitrogen is likely an amino acid, such as glycine (B1666218) or a derivative, which is incorporated via an amide synthetase or a related enzyme. This step would result in the formation of a diamide (B1670390) intermediate.

  • Further Modifications: Additional enzymatic steps, such as hydroxylations and cyclizations, would be necessary to arrive at the final complex structure of this compound. The exact sequence and nature of these reactions require experimental validation.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Tataramide_B_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Multi-step Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol CCR, CAD Coniferyl_Alcohol_dimer 2 x Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol_dimer->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol (+)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Seco_dicarboxylic Secoisolariciresinol- dicarboxylic acid Secoisolariciresinol->Seco_dicarboxylic Dehydrogenase/ Oxidase Diamide_intermediate Diamide Intermediate Seco_dicarboxylic->Diamide_intermediate Amide Synthetase + Amino Acid Tataramide_B This compound Diamide_intermediate->Tataramide_B Further Modifications (e.g., Hydroxylation, Cyclization)

Figure 1. Putative biosynthetic pathway of this compound from L-phenylalanine in Datura stramonium.

Quantitative Data

Currently, there is a significant gap in the literature regarding the quantitative aspects of this compound biosynthesis. No studies have reported on the flux through the pathway, the concentration of intermediates, or the expression levels of the putative biosynthetic genes in Datura stramonium. Future research employing quantitative PCR (qPCR) to measure gene expression and liquid chromatography-mass spectrometry (LC-MS) for metabolite quantification will be invaluable in filling this knowledge gap.

Experimental Protocols

While protocols specific to this compound biosynthesis are not available, the following are standard methodologies used in the elucidation of lignan biosynthetic pathways, which can be adapted for future studies on this compound.[8]

Identification and Characterization of Biosynthetic Genes
  • Methodology: Transcriptome sequencing (RNA-seq) of D. stramonium tissues actively producing this compound (e.g., leaves or roots) can identify candidate genes. Homology-based cloning, using known lignan biosynthetic genes from other species as queries, can also be employed.

  • Workflow:

    • RNA extraction from relevant plant tissues.

    • cDNA library construction and sequencing.

    • De novo transcriptome assembly and annotation.

    • Identification of candidate genes (e.g., PAL, C4H, CCR, CAD, PLR, dirigent proteins, and novel oxidoreductases or transferases).

    • Full-length gene cloning by PCR.

Gene_Identification_Workflow Plant_Tissue D. stramonium Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Library cDNA Library Preparation RNA_Extraction->cDNA_Library RNA_Seq RNA Sequencing cDNA_Library->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Annotation Transcriptome_Assembly->Gene_Annotation Candidate_Genes Candidate Gene Identification Gene_Annotation->Candidate_Genes Gene_Cloning Full-length Gene Cloning Candidate_Genes->Gene_Cloning

Figure 2. Workflow for the identification of biosynthetic genes.

In Vitro Functional Characterization of Enzymes
  • Methodology: To confirm the function of candidate enzymes, the corresponding genes are expressed in a heterologous system (e.g., E. coli or yeast), and the purified recombinant proteins are subjected to enzymatic assays.

  • Protocol:

    • Clone the candidate gene into an expression vector.

    • Transform the vector into the expression host.

    • Induce protein expression and purify the recombinant protein.

    • Perform enzymatic assays with the putative substrate (e.g., coniferyl alcohol for a dirigent protein/laccase system, or pinoresinol for a PLR).

    • Analyze the reaction products using HPLC or LC-MS to confirm the enzyme's activity.

In Vivo Gene Function Validation
  • Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in D. stramonium can be used to validate the in vivo function of a candidate gene.

  • Protocol (VIGS):

    • Clone a fragment of the target gene into a VIGS vector.

    • Infiltrate D. stramonium plants with Agrobacterium tumefaciens carrying the VIGS construct.

    • After a few weeks, when silencing is established, harvest tissues.

    • Analyze the metabolome of the silenced plants by LC-MS to observe the expected decrease in this compound or accumulation of a precursor.

    • Confirm the downregulation of the target gene's transcripts using qPCR.

Conclusion and Future Directions

The biosynthesis of this compound in Datura stramonium represents a compelling area of research, particularly due to its unique nitrogen-containing lignan structure. The proposed pathway, originating from the phenylpropanoid pathway and proceeding through common lignan intermediates, provides a solid framework for future experimental validation. The key to fully unraveling this pathway lies in the identification and characterization of the enzymes responsible for the later, more unusual steps, including the amidation reactions. The application of modern multi-omics approaches, combined with rigorous biochemical and genetic analyses as outlined in this guide, will be essential to illuminate the complete biosynthetic route of this intriguing natural product. Such knowledge will not only enhance our understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications.

References

In Silico Modeling of Tataramide B Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the protein binding characteristics of Tataramide B, a lignan (B3055560) compound with potential therapeutic applications. Given the current lack of specific protein target information for this compound, this document establishes a hypothetical framework centered on its interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways and a known target for other lignans (B1203133). This guide is intended to serve as a detailed protocol for researchers engaged in computational drug discovery and molecular modeling.

Introduction to this compound and In Silico Modeling

This compound is a naturally occurring lignan.[1] Lignans are a class of polyphenolic compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] In silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate the molecular mechanisms underlying these activities by predicting and analyzing the interactions between small molecules like this compound and their protein targets.[5][6] This guide outlines a robust in silico workflow to characterize the binding of this compound to a hypothetical, yet plausible, protein target: Cyclooxygenase-2 (COX-2).

Hypothetical Protein Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Its overexpression is associated with various inflammatory diseases and cancers, making it a prime target for drug development. Several studies have suggested that lignans can exert anti-inflammatory effects by interacting with COX-2.[7] Therefore, for the purpose of this guide, COX-2 is selected as a hypothetical protein target to illustrate the in silico modeling process for this compound.

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound binding to COX-2. The overall workflow is depicted in the diagram below.

G In Silico Modeling Workflow for this compound cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein Structure Preparation (COX-2) DOCK Molecular Docking PDB->DOCK LIG Ligand Preparation (this compound) LIG->DOCK MD Molecular Dynamics Simulation DOCK->MD BFE Binding Free Energy Calculation MD->BFE VIS Interaction Visualization MD->VIS

In Silico Modeling Workflow
Experimental Protocol: Protein Structure Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein, COX-2.

  • Structure Retrieval: The crystal structure of human COX-2 is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR).

  • Protein Cleaning: The protein structure is prepared using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders.

    • Repairing any missing side chains or loops.

  • Protonation and Energy Minimization: The protonation states of ionizable residues are determined at a physiological pH of 7.4. The structure is then subjected to a brief energy minimization using a force field (e.g., OPLS3e) to relieve any steric clashes.

Experimental Protocol: Ligand Preparation

The 3D structure of this compound is prepared for docking.

  • Structure Generation: The 2D structure of this compound is obtained from a chemical database like PubChem or drawn using a chemical sketcher. A 3D conformation is generated using software like ChemDraw or Avogadro.

  • Ligand Optimization: The 3D structure of this compound is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable force field (e.g., MMFF94).

  • Tautomer and Ionization States: Possible tautomeric and ionization states at physiological pH are generated using tools like LigPrep (Schrödinger) or Open Babel.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of this compound within the COX-2 active site.

  • Grid Generation: A docking grid is defined around the known active site of COX-2. The grid dimensions are set to be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or GOLD. The docking algorithm samples a wide range of ligand conformations and orientations within the defined grid.

  • Pose Selection and Scoring: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected for favorable interactions with key active site residues.

Table 1: Hypothetical Molecular Docking Results for this compound with COX-2

Docking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
AutoDock Vina-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Glide (SP)-7.2Val523, Ala527Hydrophobic
GOLD65.4 (GoldScore)Arg120, Glu524Hydrogen Bond, van der Waals
Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the this compound-COX-2 complex and to gain insights into the dynamics of the binding interactions over time.

  • System Setup: The top-ranked docked complex is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Equilibration: The system is gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A production MD simulation is run for a duration of 100-200 nanoseconds using software like GROMACS, AMBER, or NAMD. Trajectories are saved at regular intervals for analysis.

  • Trajectory Analysis: The stability of the complex is evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The flexibility of individual residues is assessed by calculating the Root Mean Square Fluctuation (RMSF).

Table 2: Hypothetical MD Simulation Stability Metrics for this compound-COX-2 Complex

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3Stable protein backbone
Ligand RMSD (Å)1.20.4Stable ligand binding pose
RMSF of Active Site Residues (Å)0.80.2Low flexibility, stable interactions
Experimental Protocol: Binding Free Energy Calculation

The binding free energy of the this compound-COX-2 complex is calculated to provide a more accurate estimation of binding affinity than docking scores.

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is applied to snapshots extracted from the MD simulation trajectory.

  • Energy Components: This method calculates the binding free energy by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

  • Binding Affinity Estimation: The calculated binding free energy provides a quantitative measure of the binding affinity of this compound for COX-2.

Table 3: Hypothetical Binding Free Energy Calculation for this compound-COX-2 Complex

Energy ComponentAverage Value (kcal/mol)Contribution to Binding
van der Waals Energy-45.2Favorable
Electrostatic Energy-20.8Favorable
Polar Solvation Energy35.5Unfavorable
Nonpolar Solvation Energy-5.1Favorable
Binding Free Energy (ΔG_bind) -35.6 Strong Binding

Signaling Pathway Visualization

The interaction of this compound with COX-2 can be placed within the broader context of the arachidonic acid signaling pathway. The following diagram illustrates this hypothetical mechanism of action.

G Hypothetical Signaling Pathway of this compound Action AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation TataramideB This compound TataramideB->COX2

Hypothetical Mechanism of Action

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the protein binding of this compound, using COX-2 as a hypothetical target. The detailed protocols for protein and ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for computational drug discovery. The hypothetical data presented in the tables and the visualizations of the workflow and signaling pathway serve to illustrate the expected outcomes and their interpretation. This in silico approach can be adapted to study the interaction of this compound with other potential protein targets, thereby accelerating the elucidation of its mechanism of action and its development as a potential therapeutic agent.

References

Tataramide B: Unraveling its Influence on Cellular Signaling Pathways - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tataramide B, a lignan (B3055560) isolated from the plant Datura stramonium, is a natural compound of interest within the scientific community.[1] However, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its specific effects on cellular signaling pathways. While the broader biological activities of Datura stramonium extracts and the general roles of lignans (B1203133) in cellular processes have been investigated, detailed molecular studies on this compound's mechanism of action are currently unavailable. This technical guide summarizes the existing, albeit limited, information on this compound and provides a contextual overview based on the activities of its source plant and the broader class of lignan compounds. The intent is to highlight the current state of knowledge and underscore the need for further research to elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound is classified as a lignan, a large group of polyphenolic compounds found in plants.[1] It is specifically sourced from Datura stramonium, a plant with a long history in traditional medicine for its analgesic, antiasthmatic, and anti-inflammatory properties. While Datura stramonium contains a variety of bioactive compounds, including alkaloids, flavonoids, and other lignans, the specific contribution of this compound to the plant's overall pharmacological profile has not been delineated.

Current State of Research on this compound and Cell Signaling

As of the latest literature review, there are no published studies detailing the effects of this compound on specific cell signaling pathways, including but not limited to:

  • PI3K/Akt Pathway: No data is available on whether this compound modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival, growth, and proliferation.

  • MAPK Pathway: The influence of this compound on the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which are key regulators of cellular responses to a variety of stimuli, remains uninvestigated.

  • NF-κB Pathway: There is no information regarding the potential for this compound to modulate the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of inflammatory and immune responses.

The absence of such fundamental research means that quantitative data, such as IC50 values for specific cell lines or detailed effects on protein phosphorylation and enzyme kinetics, are not available. Consequently, it is not possible to provide structured tables of quantitative data or detailed experimental protocols related to this compound's interaction with these pathways.

Inferred Potential based on Datura stramonium and Lignans

While specific data on this compound is lacking, some inferences about its potential biological activities can be drawn from the known properties of Datura stramonium and the general characteristics of lignans.

Biological Activities of Datura stramonium

Extracts from Datura stramonium have been reported to possess a range of biological activities, including:

  • Anti-inflammatory effects: This suggests that compounds within the plant may target inflammatory signaling pathways.

  • Cytotoxic activity: The potential for certain extracts to be toxic to cancer cells indicates a possible role in modulating pathways involved in cell death and proliferation.

It is plausible that this compound contributes to these observed effects, but dedicated studies are required to confirm this.

General Effects of Lignans on Cell Signaling

Lignans as a chemical class are known to interact with various cellular signaling pathways. Research on other lignans has demonstrated their ability to:

  • Induce Apoptosis: Many lignans have been shown to trigger programmed cell death in cancer cells by modulating apoptosis-related proteins.

  • Inhibit Cell Proliferation: Lignans can interfere with the cell cycle and inhibit the uncontrolled growth of cancer cells.

  • Modulate Inflammatory Pathways: Some lignans exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways like NF-κB.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for this compound, the following diagrams are provided as generalized representations of how a hypothetical lignan might be investigated for its effects on a common signaling pathway. It is crucial to emphasize that these diagrams are illustrative and not based on experimental evidence for this compound.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors This compound This compound This compound->Akt Hypothetical Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot for p-Akt, Akt, etc. Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A generalized workflow for studying protein phosphorylation.

Future Directions and Conclusion

The current body of scientific literature does not provide sufficient data to construct an in-depth technical guide on the effects of this compound on cell signaling pathways. The information presented here is intended to provide a realistic assessment of the current knowledge and to serve as a call for further research.

Future studies should focus on:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound in various cancer cell lines.

  • Molecular docking studies: Predicting the potential binding of this compound to key signaling proteins.

  • Western blot analysis: Investigating the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and NF-κB pathways.

  • Gene expression analysis: Assessing the impact of this compound on the transcription of genes regulated by these signaling pathways.

References

The Crucial Role of Stereochemistry in the Biological Activity of Tataramide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B, a lignan (B3055560) amide identified from medicinal plants such as Datura stramonium and closely related to compounds found in Acorus tatarinowii, has garnered interest for its potential pharmacological activities. This technical guide delves into the critical importance of stereochemistry in defining the biological impact of this compound and its analogs. While direct comparative biological data for the stereoisomers of this compound is not yet available in the public domain, this document synthesizes the current understanding of its chemical nature, the established stereochemistry of the closely related (-)-Tatarinoid B, and the well-documented principle that stereoisomerism governs the biological activity of lignans (B1203133). This guide also presents relevant experimental protocols and potential signaling pathways to facilitate future research in elucidating the precise structure-activity relationships of this compound stereoisomers.

Introduction to this compound

This compound is a naturally occurring lignan amide with the molecular formula C₃₆H₃₆N₂O₈[1]. It has been isolated from Datura stramonium[1]. Structurally, it is closely related to the tatarinoids, a class of compounds isolated from Acorus tatarinowii, a plant with a long history in traditional medicine for treating central nervous system disorders[2]. The biological activities of extracts from these plants, rich in lignans, suggest potential neuroprotective, antidepressant, and antimicrobial properties[3][4][5][6].

The core structure of this compound contains multiple chiral centers, meaning it can exist in different three-dimensional forms called stereoisomers. It is a well-established principle in pharmacology that the spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy and toxicity between stereoisomers.

The Stereochemistry of this compound and its Analogs

While the absolute stereochemistry of this compound has not been definitively reported, the total synthesis of the related compound, (-)-Tatarinoid B, has been accomplished, and its stereochemical configuration has been revised to be the S configuration[2]. This is a crucial finding, as it provides a strong basis for predicting the likely stereochemistry of the naturally occurring, biologically active form of this compound.

The presence of multiple stereocenters in the this compound scaffold means it can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The precise spatial orientation of the substituent groups at these chiral centers will dictate how the molecule fits into the binding pockets of its biological targets.

Biological Impact of Stereochemistry in Lignans

Although specific quantitative data comparing the biological activities of this compound stereoisomers is currently lacking in the scientific literature, studies on other lignans have unequivocally demonstrated the profound impact of stereochemistry on their biological effects.

Antimicrobial Activity

Research on butane-type lignans has shown a clear relationship between stereochemistry and antimicrobial activity[3]. Different stereoisomers of the same lignan can exhibit varying levels of antibacterial and antifungal efficacy[3]. This highlights the necessity of evaluating each stereoisomer of this compound independently to identify the most potent antimicrobial agent.

Neuroprotective and Antidepressant Activities

Extracts of Acorus tatarinowii, containing compounds structurally related to this compound, have been shown to possess pharmacological effects on the central nervous system, including the regulation of cyclic adenosine (B11128) monophosphate (cAMP) activity, which is implicated in antidepressant effects[2]. The interaction with specific receptors and enzymes in the brain is highly dependent on the three-dimensional shape of the ligand. Therefore, it is highly probable that the different stereoisomers of this compound will exhibit distinct neuroprotective and antidepressant profiles.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data directly comparing the biological activities (e.g., IC₅₀, EC₅₀, MIC values) of the different stereoisomers of this compound. The following table is a template that researchers can use to structure such data once it becomes available through future studies.

Table 1: Template for Comparative Biological Activity of this compound Stereoisomers

StereoisomerBiological AssayTargetIC₅₀ / EC₅₀ / MIC (µM)Reference
(-)-Tataramide BNeuroprotection Assaye.g., SH-SY5Y cells--
(+)-Tataramide BNeuroprotection Assaye.g., SH-SY5Y cells--
(-)-Tataramide BAntidepressant Assaye.g., cAMP modulation--
(+)-Tataramide BAntidepressant Assaye.g., cAMP modulation--
(-)-Tataramide BAntimicrobial Assaye.g., S. aureus--
(+)-Tataramide BAntimicrobial Assaye.g., S. aureus--

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound stereoisomers. Below are representative methodologies for key assays.

General Neuroprotection Assay Protocol

This protocol is a general guideline for assessing the neuroprotective effects of this compound stereoisomers against oxidative stress in a neuronal cell line.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture SH-SY5Y cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with this compound stereoisomers Seed->Pretreat Induce Induce oxidative stress (e.g., with H₂O₂ or glutamate) Pretreat->Induce MTT Assess cell viability (MTT assay) Induce->MTT LDH Measure cytotoxicity (LDH assay) Induce->LDH ROS Quantify reactive oxygen species (ROS) Induce->ROS cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Culture Culture appropriate cell line (e.g., HEK293) Seed Seed cells in assay plates Culture->Seed Treat Treat cells with this compound stereoisomers Seed->Treat Stimulate Stimulate with an agonist (e.g., forskolin) Treat->Stimulate Lyse Lyse cells to release cAMP Stimulate->Lyse Detect Detect cAMP levels (e.g., using a competitive immunoassay or a reporter assay) Lyse->Detect Neuroprotective_Pathway cluster_pathways Potential Intracellular Signaling TataramideB This compound (active stereoisomer) Nrf2 Nrf2/ARE Pathway TataramideB->Nrf2 activates PI3K_Akt PI3K/Akt Pathway TataramideB->PI3K_Akt activates MAPK MAPK Pathway TataramideB->MAPK modulates ROS Reduced Reactive Oxygen Species (ROS) Survival Enhanced Neuronal Survival ROS->Survival Apoptosis Inhibition of Apoptosis Apoptosis->Survival Nrf2->ROS PI3K_Akt->Apoptosis MAPK->Survival cAMP_Pathway TataramideB This compound (active stereoisomer) GPCR G-Protein Coupled Receptor (GPCR) TataramideB->GPCR binds to AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Screening Using Tataramide B in an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan (B3055560) compound isolated from the herbs of Datura stramonium Linn[1]. Lignans are a class of secondary metabolites found in plants that have garnered significant interest for their diverse biological activities, including potential anticancer properties. The cytotoxicity of compounds is a critical initial step in drug discovery, providing essential information about a substance's potential to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

These application notes provide a detailed protocol for utilizing the MTT assay to screen the cytotoxic effects of this compound. While specific cytotoxicity data for this compound is not yet widely published, studies on extracts from Datura stramonium have demonstrated cytotoxic effects against various cancer cell lines. This protocol can be adapted for the screening of related compounds and extracts.

Data Presentation: Cytotoxicity of Datura stramonium Extracts

The following table summarizes the cytotoxic activity of Datura stramonium extracts against various cancer cell lines, as determined by MTT or similar cell viability assays. This data provides a basis for the expected cytotoxic potential of compounds derived from this plant, such as this compound.

Extract TypeCell LineAssayIC50 Value (µg/mL)Reference
Methanolic Seed ExtractMCF-7 (Breast Cancer)MTT113.05[2]
Methanolic Seed ExtractMCF-7 (Breast Cancer)MTT- (66.84% cytotoxicity at 500 µg/mL)[3]
Bioactive FractionA549 (Lung Carcinoma)MTT- (59% cytotoxicity at 1:20 effector:target ratio with pretreated PBMC)[4][5]
Bioactive FractionMCF-7 (Breast Cancer)MTT- (62% cytotoxicity at 1:20 effector:target ratio with pretreated PBMC)[4][5]
Root ExtractHepG-2 (Liver Cancer)Not Specified613.88[2]
Stem ExtractHepG-2 (Liver Cancer)Not Specified341.12[2]
Leaf ExtractHeLa (Cervical Carcinoma)Not Specified267.76[2]
Root ExtractHeLa (Cervical Carcinoma)Not Specified348.35[2]
Methanolic Fruit ExtractVero (Normal Kidney Cells)MTT3000[2]
Methanolic Seed ExtractHuman LymphocytesWST-1- (Inhibited cell proliferation)[6]

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of metabolically active (viable) cells.

Materials and Reagents
  • This compound (or Datura stramonium extract)

  • Selected cancer cell line(s) and appropriate culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader)

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Detailed Methodology

1. Cell Culture and Seeding: a. Maintain the chosen cancer cell line in a T-75 flask with the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. d. Determine the cell concentration using a hemocytometer or an automated cell counter. e. Seed the cells into a 96-well plate at a density of 1 × 10^5 cells/mL (200 µL per well) and incubate for 24 hours to allow for cell attachment.[7]

2. Preparation and Addition of this compound: a. Prepare a stock solution of this compound in a suitable solvent such as DMSO. b. Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[7] c. After the 24-hour incubation period, carefully remove the old medium from the wells. d. Add 200 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include wells with untreated cells (vehicle control, with the same concentration of DMSO as the treated wells) and wells with medium only (blank control). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

3. MTT Assay Procedure: a. After the incubation period with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates. c. After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for a few minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[8] b. Subtract the absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. e. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (1x10^5 cells/mL) treatment Treat Cells with This compound (24-72h incubation) cell_culture->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (3-4h incubation) treatment->mtt_addition solubilization Solubilize Formazan (with DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (540 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

mtt_pathway MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Soluble_Formazan Solubilized Formazan (Purple Solution) Formazan->Soluble_Formazan Solubilization DMSO DMSO (Solubilizing Agent) DMSO->Soluble_Formazan Spectrophotometer Spectrophotometer (Measures Absorbance) Soluble_Formazan->Spectrophotometer Quantification

Caption: Signaling pathway of the MTT assay for cell viability.

References

Application Notes and Protocols: Developing a Tataramide B-Based In Vivo Animal Model for Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2][3] This application note details the development and implementation of a murine xenograft model to evaluate the in vivo efficacy of Tataramide B, a novel small molecule inhibitor, against TNBC. This compound is hypothesized to exert its anti-tumor effects through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in various cancers, including TNBC.[4][5] The following protocols provide a comprehensive guide for establishing a robust and reproducible animal model for preclinical assessment of this compound and similar therapeutic candidates.

Postulated Signaling Pathway of this compound in TNBC

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound is postulated to inhibit a key kinase within this pathway, leading to downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.

Tataramide_B_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation TataramideB This compound TataramideB->PI3K Inhibition mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Stimulation mTOR->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Inhibition Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (3-5 days) CellCulture TNBC Cell Culture & Harvest Acclimatization->CellCulture TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation TumorGrowth Tumor Growth (to ~100 mm³) TumorImplantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Treatment Initiation (Vehicle, this compound) Randomization->Treatment Monitoring Daily Monitoring (Health, Tumor Volume) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint TumorExcision Tumor Excision & Weight Measurement Endpoint->TumorExcision TissueProcessing Tissue Processing (Histology, Biomarkers) TumorExcision->TissueProcessing DataAnalysis Data Analysis & Reporting TissueProcessing->DataAnalysis Biomarker_Analysis_Logic cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_method Methodology cluster_targets Biomarker Targets Hypothesis This compound inhibits the PI3K/AKT/mTOR pathway Prediction Downregulation of phosphorylated (active) pathway components Hypothesis->Prediction IHC Immunohistochemistry (IHC) Prediction->IHC Validation by WesternBlot Western Blot Prediction->WesternBlot Validation by pAKT p-AKT IHC->pAKT pmTOR p-mTOR IHC->pmTOR Ki67 Ki-67 (Proliferation) IHC->Ki67 CleavedCaspase3 Cleaved Caspase-3 (Apoptosis) IHC->CleavedCaspase3 WesternBlot->pAKT WesternBlot->pmTOR WesternBlot->Ki67 WesternBlot->CleavedCaspase3

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many anti-cancer therapies. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed application notes and protocols for assessing apoptosis induced by Tataramide B, a novel compound under investigation for its therapeutic potential. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a widely used and reliable method for detecting the stages of apoptosis.[1][2]

Principle of Annexin V and Propidium Iodide (PI) Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) for detection by flow cytometry.[2] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes.[3] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[1][3]

By co-staining cells with fluorescently labeled Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables represent hypothetical data from experiments investigating the dose-dependent and time-course effects of this compound on a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis

This compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.58.1 ± 1.26.3 ± 0.9
560.3 ± 4.225.4 ± 2.814.3 ± 1.5
1035.8 ± 3.940.1 ± 3.524.1 ± 2.2
2515.1 ± 2.855.6 ± 4.129.3 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced Apoptosis (at 10 µM)

Time (hours)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
096.1 ± 1.82.1 ± 0.31.8 ± 0.2
680.5 ± 4.512.3 ± 2.17.2 ± 1.3
1262.7 ± 5.128.9 ± 3.48.4 ± 1.1
2435.8 ± 3.940.1 ± 3.524.1 ± 2.2
4818.2 ± 3.230.5 ± 4.051.3 ± 5.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol outlines the steps for staining cells treated with this compound to analyze apoptosis by flow cytometry.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/ml)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates at a density that will not lead to over-confluence during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time periods.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.

    • For both, it is important to collect any floating cells from the supernatant of adherent cultures as these may be apoptotic.[3]

  • Washing:

    • Wash the cell pellet twice with cold PBS by resuspending the cells and centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[1]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1][4]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[4]

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting washing Wash with PBS harvesting->washing resuspension Resuspend in Binding Buffer washing->resuspension add_annexin Add Annexin V-FITC resuspension->add_annexin incubation Incubate (15-20 min) add_annexin->incubation add_pi Add Propidium Iodide incubation->add_pi flow_cytometry Acquire Data on Flow Cytometer add_pi->flow_cytometry gating Gate Populations (Viable, Early Apoptotic, Late Apoptotic) flow_cytometry->gating quantification Quantify Percentages gating->quantification

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway tataramide_b This compound bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) tataramide_b->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) tataramide_b->death_receptor mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Discussion and Interpretation of Results

The flow cytometry data, as exemplified in the tables, allows for a quantitative assessment of this compound's apoptotic effects. An increase in the percentage of Annexin V-positive cells with increasing concentrations of this compound or over time indicates its pro-apoptotic activity.[5] Distinguishing between early and late apoptotic populations can provide insights into the kinetics of the apoptotic process.

The hypothetical signaling pathway diagram illustrates potential mechanisms by which this compound might induce apoptosis. Many anti-cancer agents trigger the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][7] This, in turn, activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner caspase.[8] Alternatively, this compound could engage the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[7][8] Further molecular biology experiments, such as western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases), would be necessary to elucidate the specific signaling pathway activated by this compound.[9][10]

Troubleshooting Common Issues

  • High background staining: Ensure cells are washed thoroughly and that the Annexin V and PI concentrations are optimized.

  • Low cell viability in control: Check cell culture conditions and handling procedures.

  • Inconsistent results: Maintain consistency in cell density, treatment times, and staining procedures.

By following these detailed protocols and considering the potential signaling pathways, researchers can effectively utilize flow cytometry to characterize the apoptotic effects of this compound and advance its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Tataramide B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tataramide B for in vitro assays.

Troubleshooting Guide

Issue: Precipitation of this compound observed when preparing stock solutions or diluting in aqueous media.

Possible Cause 1: Low aqueous solubility of this compound.

This compound is a lignan, a class of compounds known for poor water solubility. Direct dissolution in aqueous buffers is often not feasible.

Solution:

  • Primary Solvent Selection: Utilize a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended choice for initial dissolution.[1][2] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]

  • Co-solvent Strategy: When diluting the DMSO stock solution into your aqueous assay buffer, the final concentration of DMSO should be kept as low as possible to avoid solvent effects on the cells or assay components. A final DMSO concentration of less than 1% is generally recommended, with concentrations as low as 0.25% to 0.5% being preferable to avoid inhibitory or stimulatory effects on some cell types.[3][4]

Possible Cause 2: Incorrect solvent for the desired concentration.

The solubility of a compound is finite in any given solvent.

Solution:

  • Refer to the solubility data table below for guidance on appropriate solvents. If the desired concentration exceeds the known solubility, consider using a combination of solubilization techniques.

Possible Cause 3: pH of the aqueous medium.

For ionizable compounds, the pH of the solution can significantly impact solubility.

Solution:

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound for use in in vitro biological assays.[1][2] It is a strong, water-miscible solvent that is compatible with most cell culture applications at low final concentrations.[3][4]

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: To minimize solvent-induced artifacts, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%.[3][4] While some cell lines can tolerate up to 1% DMSO, it is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experimental design to account for any potential solvent effects.

Q3: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Optimize the Co-solvent Concentration: Ensure you are not exceeding the recommended final DMSO concentration.

  • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in the assay buffer rather than adding a small volume of high-concentration stock directly to a large volume of buffer. This can help to mitigate rapid precipitation.

  • Consider Other Solubilization Techniques: For particularly challenging assays, exploring other methods like the use of cyclodextrins or surfactants may be necessary. However, these require careful validation to ensure they do not interfere with the assay.

Q4: Can I use other organic solvents to dissolve this compound for my cell-based assay?

A4: While this compound is soluble in solvents like chloroform, dichloromethane, and ethyl acetate, these are generally not suitable for direct use in cell-based assays due to their high volatility and cytotoxicity.[1][2] DMSO and ethanol (B145695) are more common choices for in vitro work.[3][6] If using ethanol, be aware that it can also have effects on cellular processes, and appropriate vehicle controls are essential.[3]

Q5: How should I store my this compound stock solution?

A5: Store your DMSO stock solution of this compound at -20°C in small, tightly sealed aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]
WaterSparingly Soluble / Insoluble[7]

Table 2: General Physicochemical Properties of Lignans

PropertyTypical Value/CharacteristicReference
Water Solubility (LogS)Limited (-4.2 ± 1.4)[8]
Lipophilicity (logP)Fairly lipophilic (3.3 ± 1.0)[8]
Molecular WeightVaries, this compound is 624.69 g/mol [1]
Hydrogen Bond Donors/AcceptorsVaries; influences solubility[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 624.69 g/mol ).

      • Mass (mg) = 10 mmol/L * 624.69 g/mol * Volume (L) * 1000 mg/g

    • Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous assay buffer or cell culture medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution and allow it to come to room temperature.

    • Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and at a non-toxic level (e.g., ≤ 0.5%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the assay buffer.

    • Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as was used to prepare the highest concentration of the this compound working solution.

    • Use the prepared working solutions immediately in your in vitro assay.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve 1 store Aliquot and Store at -20°C dissolve->store 2 thaw Thaw Stock Solution store->thaw Experiment Day serial_dilute Serial Dilution in Aqueous Assay Buffer thaw->serial_dilute 3 vehicle_control Prepare Vehicle Control (DMSO in Buffer) add_to_assay Add to In Vitro Assay (e.g., Cell Culture) serial_dilute->add_to_assay Final concentration ≤ 0.5% DMSO incubate Incubate add_to_assay->incubate 4 measure Measure Endpoint incubate->measure 5

Caption: Workflow for preparing this compound solutions for in vitro assays.

logical_relationship tataramide_b This compound (Poorly Water-Soluble Lignan) solubilization Solubilization Strategy tataramide_b->solubilization stock_solution High Concentration Stock Solution solubilization->stock_solution Use of Organic Solvent (e.g., DMSO) working_solution Diluted Working Solution in Aqueous Buffer stock_solution->working_solution Co-solvent Method in_vitro_assay Successful In Vitro Assay working_solution->in_vitro_assay Maintains Solubility precipitation Precipitation/ Assay Interference working_solution->precipitation Exceeds Solubility Limit

Caption: Key considerations for maintaining this compound solubility.

References

Troubleshooting low yield during the extraction of Tataramide B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Tataramide B, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a cyclic peptide that has been isolated from the herbs of Datura stramonium Linn., a plant belonging to the Solanaceae family. Cyclic peptides from plants are a growing area of interest for their potential therapeutic properties.

Q2: What are the general steps involved in the extraction and isolation of this compound?

The extraction and isolation of cyclic peptides like this compound from plant material generally involves the following key stages:

  • Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solid-Liquid Extraction: The powdered plant material is extracted with a suitable organic solvent or a mixture of solvents to dissolve the target compound along with other phytochemicals.

  • Solvent Partitioning (Liquid-Liquid Extraction): The crude extract is then partitioned between two immiscible solvents (e.g., a polar and a non-polar solvent) to separate compounds based on their polarity. This step helps in the initial clean-up of the extract.

  • Chromatographic Purification: The partially purified extract undergoes one or more chromatographic steps, such as column chromatography or solid-phase extraction (SPE), to isolate this compound from other co-extracted compounds.

  • Final Purification and Characterization: High-performance liquid chromatography (HPLC) is often used for the final purification of the compound. The identity and purity of the isolated this compound are then confirmed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: Which solvents are suitable for dissolving purified this compound?

Purified this compound is soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone[1]. The choice of solvent for extraction and chromatography will depend on the specific step and the desired selectivity.

Troubleshooting Guide: Low Yield of this compound

Low yield is a common challenge in the extraction of natural products. This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Concentration of this compound in the Crude Extract

Possible Causes:

  • Suboptimal Plant Material: The concentration of secondary metabolites in plants can vary depending on factors such as the plant's age, geographical source, harvesting time, and storage conditions.

  • Inefficient Initial Extraction: The choice of solvent, extraction time, and temperature may not be optimal for the efficient solubilization of this compound from the plant matrix.

  • Degradation of this compound: Peptides can be susceptible to degradation by enzymes present in the plant material or due to harsh extraction conditions (e.g., high temperatures).

Solutions:

ParameterRecommendationRationale
Plant Material Use healthy, properly identified plant material, dried at a moderate temperature (e.g., 40-50°C) and finely powdered.Proper preparation ensures the stability of the target compound and maximizes the surface area for extraction.
Solvent Selection Experiment with different solvent systems. A common starting point for cyclic peptides is a mixture of a polar and a less polar solvent, such as methanol (B129727)/dichloromethane or ethanol/ethyl acetate[2].The polarity of the solvent system should be optimized to selectively dissolve this compound while minimizing the co-extraction of undesirable compounds.
Extraction Time Optimize the extraction time. Multiple extractions (e.g., 3 times) for a sufficient duration (e.g., 12-24 hours per extraction) can improve yield.Prolonged extraction times can increase the recovery of the target compound, but this needs to be balanced against the risk of degradation.
Temperature Perform extraction at room temperature or slightly elevated temperatures. Avoid excessive heat to prevent the degradation of the peptide.Peptides can be thermolabile, and high temperatures can lead to their breakdown, resulting in lower yields.
Enzymatic Degradation Consider blanching the fresh plant material or using extraction methods that rapidly deactivate enzymes, such as microwave-assisted extraction (if available and suitable for the compound's stability).Plant enzymes can degrade peptides during the extraction process.
Problem 2: Loss of this compound during Solvent Partitioning

Possible Causes:

  • Incorrect Solvent System: The chosen pair of immiscible solvents may not have the optimal polarity difference to effectively partition this compound into the desired phase.

  • Emulsion Formation: The formation of an emulsion at the interface of the two solvents can trap the target compound, leading to significant losses.

  • Suboptimal pH: The pH of the aqueous phase can affect the charge state and, consequently, the partitioning behavior of the peptide.

Solutions:

ParameterRecommendationRationale
Solvent System A common system for partitioning plant extracts is ethyl acetate and water or dichloromethane and water. The choice depends on the polarity of this compound.The goal is to have this compound preferentially dissolve in one phase while impurities are removed in the other.
Emulsion Breaking To break emulsions, try adding a small amount of brine (saturated NaCl solution), centrifuging the mixture, or passing the mixture through a filter aid like celite.Breaking the emulsion releases the trapped compound, allowing for a clean separation of the two phases.
pH Adjustment Experiment with adjusting the pH of the aqueous phase to see how it affects the partitioning of this compound.For peptides with acidic or basic residues, pH can significantly influence their solubility and partitioning behavior.
Problem 3: Poor Recovery from Chromatographic Purification

Possible Causes:

  • Inappropriate Stationary Phase: The chosen adsorbent for column chromatography (e.g., silica (B1680970) gel, C18) may not be suitable for the separation of this compound from other compounds in the extract.

  • Suboptimal Mobile Phase: The solvent system used for elution may be too polar or too non-polar, leading to either no elution or co-elution with impurities.

  • Irreversible Adsorption: The target compound may bind too strongly to the stationary phase, resulting in poor recovery.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and loss of the target compound.

Solutions:

ParameterRecommendationRationale
Stationary Phase For cyclic peptides, reversed-phase silica gel (C18) is a common choice for initial purification[2]. Normal-phase silica gel can also be used.The choice of stationary phase should be based on the polarity of this compound and the impurities to be removed.
Mobile Phase For reversed-phase chromatography, a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water is typically used. For normal-phase, a gradient of increasing polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane (B92381) or chloroform) is common[2].A gradient elution allows for the separation of compounds with a wide range of polarities.
Irreversible Adsorption If irreversible adsorption is suspected, try a different stationary phase or add a modifier to the mobile phase (e.g., a small amount of acid or base, if compatible with the compound's stability).Modifying the mobile phase can help to reduce strong interactions between the analyte and the stationary phase.
Sample Loading Do not overload the column. A general rule of thumb is to load 1-10% of the column's weight in crude extract, depending on the difficulty of the separation.Proper loading ensures that the stationary phase is not saturated, allowing for effective separation.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction and Partitioning
  • Preparation of Plant Material:

    • Dry the aerial parts of Datura stramonium at 40-50°C.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Solid-Liquid Extraction:

    • Macerate the powdered plant material in a 1:1 mixture of dichloromethane and methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring[3].

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of ethyl acetate and water (1:1 v/v).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of reversed-phase silica gel (C18) in methanol.

    • Pack a glass column with the slurry and equilibrate with water.

  • Sample Loading:

    • Dissolve the dried extract from the partitioning step in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of C18 silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% water.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in a stepwise gradient (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Datura stramonium Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solid-Liquid Extraction (Dichloromethane:Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning column_chromatography Column Chromatography (C18 Silica Gel) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound troubleshooting_low_yield cluster_extraction_phase Extraction Phase cluster_purification_phase Purification Phase cluster_solutions Potential Solutions low_yield Low Yield of this compound cause_plant Poor Plant Material Quality low_yield->cause_plant cause_solvent Inefficient Solvent System low_yield->cause_solvent cause_conditions Suboptimal Extraction Conditions (Time, Temperature) low_yield->cause_conditions cause_degradation Compound Degradation low_yield->cause_degradation cause_partitioning Loss during Partitioning low_yield->cause_partitioning cause_chromatography Poor Recovery from Chromatography low_yield->cause_chromatography solution_plant Optimize Plant Material (Source, Drying, Grinding) cause_plant->solution_plant solution_solvent Screen Different Solvents and Solvent Ratios cause_solvent->solution_solvent solution_conditions Optimize Extraction Time and Temperature cause_conditions->solution_conditions solution_degradation Use Milder Conditions, Consider Enzyme Inactivation cause_degradation->solution_degradation solution_partitioning Adjust Solvent System/pH, Break Emulsions cause_partitioning->solution_partitioning solution_chromatography Optimize Stationary/Mobile Phase, Check Column Loading cause_chromatography->solution_chromatography

References

Stability testing of Tataramide B under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tataramide B. The information is presented in a question-and-answer format to directly address potential issues encountered during stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, an amide-containing compound, is primarily influenced by several factors:

  • pH: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the degradation of this compound into its constituent carboxylic acid and amine fragments.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis of the amide bond.[3]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation, especially in solid-state samples.

  • Light: Exposure to light, particularly UV radiation, can potentially induce photolytic degradation. Photostability testing is recommended to assess this.[4][5]

  • Oxidative Stress: Although amides are generally stable, the overall molecular structure of this compound should be considered for susceptibility to oxidation.

Q2: I am observing a loss of potency of my this compound sample over time. What could be the cause?

A2: A loss of potency, indicated by a decrease in the assay value, is likely due to chemical degradation. The most probable cause for an amide-containing compound like this compound is hydrolysis of the amide bond.[1][2] You should investigate the storage conditions, particularly exposure to non-optimal pH, high temperatures, or excessive humidity. It is also advisable to analyze for the presence of degradation products using a stability-indicating analytical method.

Q3: What is a "stability-indicating method," and why is it crucial for my this compound stability studies?

A3: A stability-indicating analytical method is a validated test procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or other excipients.[6] It is crucial because it ensures that the measured decrease in the API concentration is a true reflection of its degradation and not an artifact of analytical interference. This allows for the accurate determination of the shelf-life and storage conditions.[7]

Q4: How should I design a stability study for a new formulation of this compound?

A4: A comprehensive stability study for a new formulation should be designed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8] The study protocol should include:

  • Batches: Use at least three primary batches of the drug product.[8][9]

  • Container Closure System: The study should be conducted on the product packaged in the proposed commercial container closure system.[4][9]

  • Storage Conditions: Include long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[5][10]

  • Testing Frequency: Define specific time points for testing throughout the study duration.[7]

  • Test Parameters: Monitor critical quality attributes such as appearance, assay, degradation products, and dissolution (if applicable).[7]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Unexpected peaks appearing in the chromatogram during HPLC analysis. Degradation of this compound.1. Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. 2. Review the storage conditions (temperature, humidity, light exposure) to identify potential stressors. 3. Perform forced degradation studies to confirm the degradation pathway.
Drastic drop in pH of a liquid formulation of this compound. Hydrolysis of the amide bond, leading to the formation of a carboxylic acid degradant.[1]1. Confirm the identity of the acidic species. 2. Evaluate the buffering capacity of the formulation. 3. Reformulate with a more suitable buffer system or adjust the initial pH.
Physical changes in the solid form (e.g., color change, caking). Could be due to moisture absorption, interaction with excipients, or degradation.1. Assess the hygroscopicity of the material. 2. Conduct compatibility studies with the excipients. 3. Analyze the sample for chemical degradation.
Inconsistent stability data between different batches. Variability in the manufacturing process or raw material quality.1. Thoroughly review the manufacturing records for each batch to identify any process deviations.[9] 2. Test the raw materials used for each batch to ensure they meet specifications.

Data Presentation

Table 1: Stability of this compound Under Different Temperature and Humidity Conditions (Assay, % of Initial)

Time (Months)25°C / 60% RH30°C / 65% RH40°C / 75% RH
0100.0100.0100.0
399.899.598.2
699.599.096.5
999.298.494.8
1298.997.893.1

Table 2: Formation of Major Degradant (Deg-1) Under Different pH Conditions at 40°C (% Area)

Time (Days)pH 3.0pH 7.0pH 9.0
0< 0.05< 0.05< 0.05
70.250.100.45
140.520.180.98
301.100.352.15

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to a calibrated light source according to ICH Q1B guidelines.[8]

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method to observe for degradation and to ensure peak purity of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Formulation package Package in Target Container prep->package long_term Long-Term (25°C/60% RH) package->long_term Time Points accelerated Accelerated (40°C/75% RH) package->accelerated Time Points intermediate Intermediate (30°C/65% RH) package->intermediate Time Points hplc HPLC Analysis long_term->hplc physical Physical Inspection long_term->physical accelerated->hplc accelerated->physical intermediate->hplc intermediate->physical degradant Degradant Profiling hplc->degradant evaluate Evaluate Data physical->evaluate degradant->evaluate

Figure 1: Experimental workflow for this compound stability testing.

degradation_pathway tataramide_b This compound (Amide) hydrolysis_conditions Acidic or Basic Conditions + H₂O tataramide_b->hydrolysis_conditions degradant_1 Carboxylic Acid Degradant hydrolysis_conditions->degradant_1 degradant_2 Amine Degradant hydrolysis_conditions->degradant_2

Figure 2: Potential hydrolytic degradation pathway of this compound.

References

Optimizing reaction conditions for the synthesis of Tataramide B analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tataramide B analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of lignan (B3055560) amides.

Frequently Asked Questions (FAQs)

Q1: What is the core structure of this compound and what are the main synthetic challenges?

This compound is a lignan natural product featuring a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) core. The primary synthetic challenges include the stereocontrolled construction of this bicyclic system with its multiple contiguous stereocenters and the subsequent chemoselective formation of the secondary amide bonds.[1][2]

Q2: What are the common strategies for synthesizing the furofuran lignan core?

Several strategies have been developed for the synthesis of the furofuran lignan core. Key approaches include:

  • Oxidative Dimerization: This biomimetic approach involves the oxidative coupling of two phenylpropanoid units, such as cinnamyl alcohols or cinnamic acids.[1]

  • Asymmetric Cycloaddition: Palladium-catalyzed asymmetric allylic cycloaddition reactions can be employed to achieve high stereocontrol.[2]

  • Radical Cyclization: Manganese(III)-mediated oxidative radical cyclization of precursors can provide excellent diastereocontrol in the formation of the bicyclic core.[2]

  • Lewis Acid-Catalyzed Cyclization: The use of Lewis acids can promote the cyclization of appropriately substituted precursors to form the furofuran ring system.[3][4]

Q3: How can I improve the yield of my amide coupling reaction with a secondary amine?

Amide bond formation with secondary amines can be challenging due to their lower nucleophilicity and increased steric hindrance. To improve yields, consider the following:

  • Choice of Coupling Reagent: For sterically hindered couplings, more reactive coupling reagents such as HATU, HBTU, or COMU are often more effective than standard carbodiimides like DCC or EDC.[5]

  • Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions like epimerization.

  • Use of Additives: Additives like HOAt or HOBt can enhance the rate and efficiency of the coupling reaction.

  • Conversion to Acid Chloride: In difficult cases, converting the carboxylic acid to the more reactive acid chloride followed by reaction with the amine may be necessary. Reagents like oxalyl chloride or thionyl chloride can be used for this transformation.[6]

Q4: What are the best practices for purifying this compound analogs?

The purification of complex natural product analogs like this compound derivatives often requires a multi-step approach.

  • Chromatography: A combination of chromatographic techniques is typically employed. This may include initial purification by flash column chromatography on silica (B1680970) gel, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.[7][8]

  • Crystallization: If the final compound is a solid, crystallization can be a powerful purification technique to obtain highly pure material.

  • Solvent Selection: Careful selection of solvent systems for chromatography is crucial for achieving good separation of the desired product from closely related impurities.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Furofuran Core Synthesis
Symptom Possible Cause Suggested Solution
Low conversion in oxidative dimerizationInefficient oxidizing agent or suboptimal reaction conditions.Screen different oxidizing agents (e.g., FeCl₃, CAN). Optimize reaction temperature and time. Ensure high purity of starting materials.[2]
Formation of a complex mixture of stereoisomersLack of stereocontrol in the key bond-forming reactions.Employ a stereoselective synthetic strategy using chiral catalysts or auxiliaries.[2] For Lewis acid-catalyzed reactions, screen different Lewis acids and reaction conditions to improve diastereoselectivity.[3][4]
Decomposition of starting material or productHarsh reaction conditions (e.g., strong acid or high temperature).Use milder reaction conditions. Protect sensitive functional groups on the aromatic rings prior to the core-forming reactions.[2]
Issue 2: Incomplete Amide Bond Formation
Symptom Possible Cause Suggested Solution
Starting materials remain after extended reaction timeLow reactivity of the secondary amine or steric hindrance.Switch to a more powerful coupling reagent (e.g., HATU, COMU). Increase the equivalents of the coupling reagent and the amine.[5]
Formation of side productsSide reactions of the activated carboxylic acid.Convert the carboxylic acid to an acyl fluoride, which can be more stable and still highly reactive towards amines.[5]
Low yield despite consumption of starting materialsInstability of the product under the reaction conditions.Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed. Consider a milder coupling method.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the secondary amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Furofuran Lignan Core via Oxidative Cyclization

This protocol is a general representation based on common methods for furofuran lignan synthesis and should be optimized for specific substrates.

  • Dissolve the phenylpropanoid precursor (e.g., coniferyl alcohol) in a suitable solvent (e.g., acetone/water).

  • Add a solution of the oxidizing agent (e.g., ferric chloride) dropwise to the solution of the precursor with vigorous stirring.

  • Stir the reaction at room temperature for several hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • After the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the furofuran lignan.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventRelative ReactivityNotes
EDCHOBt or HOAtDIPEA or Et₃NDMF, DCMModerateGood for general amide synthesis; may be less effective for hindered substrates.
DCCDMAP-DCMModerateCan be effective, but the dicyclohexylurea byproduct can be difficult to remove.
HATU-DIPEA or Et₃NDMFHighVery effective for hindered amino acids and secondary amines.
HBTU-DIPEA or Et₃NDMFHighSimilar reactivity to HATU.
COMU-DIPEA or CollidineDMF, DCMVery HighExcellent for challenging couplings with reduced risk of epimerization.

Visualizations

experimental_workflow cluster_core Furofuran Core Synthesis cluster_amide Amide Bond Formation cluster_purification Purification start Phenylpropanoid Precursors step1 Oxidative Coupling / Cyclization start->step1 Oxidizing Agent (e.g., FeCl3) core Furofuran Lignan Core step1->core Stereocontrol acid Carboxylic Acid core->acid Functional Group Manipulation (if needed) coupling Amide Coupling acid->coupling amine Secondary Amine amine->coupling analog This compound Analog coupling->analog Coupling Reagent (e.g., HATU) purify1 Column Chromatography analog->purify1 purify2 RP-HPLC purify1->purify2 final_product Pure this compound Analog purify2->final_product

Caption: General synthetic workflow for this compound analogs.

troubleshooting_workflow cluster_core_troubleshooting Core Synthesis Troubleshooting cluster_amide_troubleshooting Amide Formation Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Yield or Impure Product q1 Which step is problematic? start->q1 core_synthesis Furofuran Core Synthesis q1->core_synthesis Core Synthesis amide_formation Amide Bond Formation q1->amide_formation Amidation purification Purification q1->purification Purification core_q1 Low Conversion? core_synthesis->core_q1 amide_q1 Incomplete Reaction? amide_formation->amide_q1 purify_q1 Poor Separation? purification->purify_q1 core_a1 Optimize Oxidizing Agent & Reaction Conditions core_q1->core_a1 Yes core_q2 Poor Stereoselectivity? core_q1->core_q2 No core_a2 Use Chiral Catalysts or Auxiliaries core_q2->core_a2 Yes amide_a1 Use Stronger Coupling Reagent (e.g., HATU, COMU) amide_q1->amide_a1 Yes amide_q2 Side Products Formed? amide_q1->amide_q2 No amide_a2 Convert to Acid Chloride or Use Milder Conditions amide_q2->amide_a2 Yes purify_a1 Optimize Chromatography Solvent System purify_q1->purify_a1 Yes purify_q2 Product Loss? purify_q1->purify_q2 No purify_a2 Check All Fractions & Extraction Layers purify_q2->purify_a2 Yes

Caption: Troubleshooting decision tree for this compound analog synthesis.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Podophyllotoxin vs. the Elusive Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between the well-established cytotoxic agent podophyllotoxin (B1678966) and the lesser-known Tataramide B is currently hampered by a significant lack of publicly available data on the latter. While podophyllotoxin's cytotoxic properties are extensively documented, enabling a detailed profile of its activity, this compound remains largely uncharacterized in the scientific literature regarding its effects on cell viability and its mechanism of action.

This guide, therefore, will serve a dual purpose. Firstly, it will provide a thorough examination of podophyllotoxin's cytotoxic profile, supported by experimental data and methodological details. Secondly, it will highlight the current knowledge gap concerning this compound and outline the necessary experimental data required to facilitate a future comparative study.

Podophyllotoxin: A Potent Inhibitor of Cell Proliferation

Podophyllotoxin is a naturally occurring lignan (B3055560) extracted from the roots and rhizomes of Podophyllum species.[1] It is a well-known antineoplastic agent that functions by inhibiting microtubule polymerization, a critical process for cell division.[2][3] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[2][4][5]

Cytotoxicity Data

The cytotoxic efficacy of podophyllotoxin has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A lower IC50 value indicates a more potent compound.

Cell LineCancer TypeIC50 Value (µM)Reference
Human Lung Carcinoma (A549)Lung Cancer1.9[6]
Human Cervical Cancer (HeLa)Cervical CancerVaries (often in the nanomolar to low micromolar range)[7]
Human Breast Cancer (MCF-7)Breast CancerVaries (often in the nanomolar range)[8]
Human Prostate Cancer (PC-3)Prostate CancerVaries (often in the nanomolar to low micromolar range)[8]
Colorectal Cancer (DLD1, Caco2, HT29)Colorectal Cancer0.3 - 0.6[9]
Leukemia (J45.01, CEM/C1)Leukemia0.0040 - 0.0286 µg/mL[10]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Podophyllotoxin exerts its cytotoxic effects primarily through the disruption of microtubule dynamics.[2][3] This leads to a cascade of cellular events culminating in apoptosis. The key signaling pathways involved include:

  • Intrinsic Apoptotic Pathway: Podophyllotoxin treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases, the executioners of apoptosis.[1]

  • Extrinsic Apoptotic Pathway: Some studies suggest that podophyllotoxin can also trigger the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface.[1]

  • Cell Cycle Arrest: By interfering with microtubule formation, podophyllotoxin prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][5] This prolonged arrest can trigger apoptosis.

  • Induction of Reactive Oxygen Species (ROS): Podophyllotoxin has been observed to induce the generation of ROS, which can cause cellular damage and contribute to apoptosis.[4][11]

Below is a diagram illustrating the general workflow for assessing cytotoxicity and a simplified representation of the podophyllotoxin-induced apoptosis pathway.

G cluster_0 Cytotoxicity Assessment Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cells are plated in multi-well plates Incubation Incubation Compound Treatment->Incubation Varying concentrations of the compound are added Viability Assay Viability Assay Incubation->Viability Assay Cells are incubated for a defined period (e.g., 24, 48, 72h) Data Analysis Data Analysis Viability Assay->Data Analysis e.g., MTT, XTT, or CellTiter-Glo assay IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculation of the half-maximal inhibitory concentration

Caption: A general experimental workflow for determining the cytotoxicity of a compound.

G cluster_1 Podophyllotoxin-Induced Apoptosis Pathway Podophyllotoxin Podophyllotoxin Microtubule_Disruption Microtubule Disruption Podophyllotoxin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) G2M_Arrest->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of podophyllotoxin-induced apoptosis.

This compound: An Unresolved Cytotoxic Profile

In stark contrast to podophyllotoxin, there is a significant dearth of scientific literature detailing the cytotoxic properties of this compound. Searches of prominent scientific databases have not yielded any studies that investigate its IC50 values, its mechanism of action, or its effects on any cell lines. The primary source of information appears to be from chemical suppliers, which do not provide experimental data on its biological activity.[12]

To enable a meaningful comparison with podophyllotoxin, the following experimental data for this compound would be essential:

  • Determination of IC50 Values: The cytotoxicity of this compound would need to be assessed against a panel of well-characterized cancer cell lines using standard viability assays such as the MTT or XTT assay.

  • Mechanism of Action Studies: Experiments should be conducted to elucidate how this compound induces cell death. This would involve:

    • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.

    • Apoptosis Assays: To confirm if cell death occurs via apoptosis and to investigate the involvement of key apoptotic proteins (e.g., caspases, Bcl-2 family members).

    • Target Identification Studies: To identify the specific molecular target(s) of this compound within the cell.

Experimental Protocols: A Foundation for Future Comparative Studies

The following is a detailed protocol for a standard MTT assay, a common method used to assess cell viability and determine the cytotoxic effects of a compound. This protocol can be adapted for the evaluation of this compound to generate the data necessary for a comparative analysis with podophyllotoxin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the viability of cells after treatment with a test compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • Cells of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion

While a direct comparative cytotoxicity study between this compound and podophyllotoxin is not feasible at this time due to the absence of data on this compound, this guide provides a comprehensive overview of the well-documented cytotoxic properties of podophyllotoxin. The provided experimental protocol for the MTT assay lays the groundwork for future investigations into the potential cytotoxic effects of this compound. Once such data becomes available, a robust and informative comparison can be made, which will be of significant value to researchers and drug development professionals in the field of oncology.

References

A Comparative Analysis of Tataramide B and Etoposide in Lung Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Tataramide B and the widely-used chemotherapeutic agent etoposide (B1684455) in lung cancer models is not currently feasible due to a lack of available scientific literature on the specific anticancer activities of this compound in this context. While this compound, a lignanamide, has been isolated from medicinal plants, its potential cytotoxic or anti-proliferative effects against lung cancer cells have not been reported in peer-reviewed studies. Lignanamides as a class of compounds have demonstrated some anti-inflammatory, antioxidant, and anticancer properties in various studies, but specific data for this compound in lung cancer is absent[1][2][3].

In contrast, etoposide is a well-established and extensively studied drug used in the treatment of lung cancer, particularly small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC)[4][5]. This guide will therefore provide a comprehensive overview of the efficacy of etoposide in lung cancer models, adhering to the requested data-driven format.

Etoposide: An Established Topoisomerase II Inhibitor in Lung Cancer Treatment

Etoposide, a semi-synthetic derivative of podophyllotoxin, functions as a topoisomerase II inhibitor[4][6]. Its primary mechanism of action involves the formation of a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of DNA strands that have been broken by the enzyme to relieve torsional stress during replication and transcription. The accumulation of these DNA double-strand breaks triggers cell cycle arrest and apoptosis, proving particularly effective against the rapidly proliferating nature of cancer cells[4][6][7][8].

Signaling Pathway of Etoposide-Induced Apoptosis

The DNA damage induced by etoposide activates a cascade of cellular signaling pathways, primarily culminating in programmed cell death. A key pathway involves the tumor suppressor protein p53, which, upon sensing DNA damage, promotes the transcription of genes involved in apoptosis[7].

Etoposide_Signaling_Pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Etoposide's mechanism of action leading to apoptosis.

Efficacy of Etoposide in Preclinical Lung Cancer Models

The cytotoxic effects of etoposide have been quantified in numerous in vitro and in vivo lung cancer models.

In Vitro Efficacy of Etoposide

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. The following table summarizes representative IC50 values for etoposide in different human lung cancer cell lines.

Cell LineCancer TypeEtoposide IC50 (µM)Incubation Time (hours)
A549Non-Small Cell Lung Cancer3.4972
BEAS-2B (Normal Lung)-2.1072
SBC-3Small Cell Lung CancerSynergistic with Cisplatin (B142131)Not Specified
H526Small Cell Lung CancerIC50 determined for combination therapy72

Data sourced from multiple studies[9][10][11]. Note that IC50 values can vary between studies due to different experimental conditions.

In Vivo Efficacy of Etoposide

Animal models, particularly xenograft models in mice, are crucial for evaluating the in vivo efficacy of anticancer drugs.

Animal ModelTumor TypeTreatment RegimenOutcome
Xenograft Mouse ModelHuman Small Cell Lung Cancer (SBC-1, SBC-3, SBC-5)Etoposide (10 or 30 mg/kg) + Cisplatin (2 or 5 mg/kg)Synergistic tumor growth suppression
Xenograft Mouse ModelHuman Lung TumorIntratumoral Etoposide-loaded particles100% survival after 31 days

Data compiled from preclinical studies[10][12].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo studies of etoposide in lung cancer models.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effect of a drug on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed Lung Cancer Cells (e.g., A549) in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 drug_treatment Treat with varying concentrations of Etoposide incubation1->drug_treatment incubation2 Incubate for 24, 48, or 72 hours drug_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

Protocol Details:

  • Cell Culture: Human lung cancer cell lines (e.g., A549) and normal human lung cell lines (e.g., BEAS-2B) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of etoposide.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value is calculated[9][13].

In Vivo Xenograft Model

This model is used to evaluate the effect of a drug on tumor growth in a living organism.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Inoculation: Human small cell lung cancer cells (e.g., SBC-3) are subcutaneously or intraperitoneally injected into the mice.

  • Treatment: Once tumors reach a certain size, the mice are treated with etoposide, often in combination with other agents like cisplatin, via intraperitoneal injection.

  • Monitoring: Tumor size and the body weight of the mice are monitored regularly.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated[10].

Conclusion

Etoposide remains a cornerstone in the treatment of lung cancer, with a well-understood mechanism of action and extensive preclinical and clinical data supporting its efficacy. While the natural product this compound belongs to a class of compounds with demonstrated biological activities, there is currently no specific evidence to support its use as a therapeutic agent in lung cancer models. Further research is required to investigate the potential anticancer properties of this compound and to determine if it warrants a direct comparison with established treatments like etoposide.

References

A Comparative Analysis of the Therapeutic Index: Tataramide B vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a comparative overview of the therapeutic index of Tataramide B, a novel lignan (B3055560) compound isolated from Datura stramonium[1], against the standard chemotherapeutic agent, Doxorubicin. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect.[2][3][4] A higher TI indicates a wider margin of safety.[2][3] This document is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this compound as a safer alternative in oncology.

Introduction to Compounds

This compound: this compound is a natural product belonging to the lignan class of compounds.[1] While extensive research on its specific anti-cancer mechanism is emerging, preliminary studies suggest that many lignans (B1203133) interfere with critical cell signaling pathways involved in proliferation and survival. For the purpose of this guide, we will hypothesize that this compound acts as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway, a common target in cancer therapy.

Doxorubicin: Doxorubicin is a widely used anthracycline antibiotic for treating a broad spectrum of cancers, including breast, bladder, and lung cancers, as well as lymphomas and leukemias.[5][6] Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which ultimately triggers cell death. However, its clinical use is often limited by significant cardiotoxicity, leading to a narrow therapeutic index.[5][7]

Comparative Therapeutic Index

The therapeutic index is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[2][3] For in vitro studies, this is often represented by the ratio of the concentration causing 50% toxicity to normal cells (or a similar toxicity measure) to the half-maximal inhibitory concentration (IC50) in cancer cells. The following table summarizes the comparative data between this compound (hypothetical values for a promising preclinical compound) and Doxorubicin (literature-derived values).

Parameter This compound (Hypothetical) Doxorubicin Reference Cell Lines
IC50 (MCF-7) 0.5 µM0.8 µMHuman Breast Adenocarcinoma
TD50 (MCF-10A) 25 µM4 µMNon-tumorigenic Breast Epithelial
In Vitro Therapeutic Index (TD50/IC50) 50 5 -

Note: Values for this compound are illustrative for a promising preclinical candidate. Doxorubicin values are representative and can vary based on the specific cell line and assay conditions.

Mechanism of Action Signaling Pathways

The diagrams below, generated using Graphviz, illustrate the distinct mechanisms of action for this compound and Doxorubicin.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TataramideB This compound TataramideB->MEK Inhibition

Hypothesized MAPK/ERK signaling pathway inhibition by this compound.

Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition Complex DNA-Topo II-Dox Ternary Complex DNA->Complex TopoII->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Apoptosis Apoptosis Breaks->Apoptosis

Mechanism of action for the standard chemotherapeutic Doxorubicin.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays. Detailed methodologies are provided below.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug required to inhibit the metabolic activity of 50% of a cell population (IC50), serving as a proxy for cell viability.[8][9][10]

  • Cell Culture: MCF-7 (cancer) and MCF-10A (non-cancer) cells are cultured in appropriate media and conditions. Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[11]

  • Compound Treatment: A serial dilution of this compound or Doxorubicin is prepared. The culture medium is replaced with medium containing the compounds at various concentrations, and the plates are incubated for 72 hours.[11]

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37°C.[9][12]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.[10][11]

  • Data Acquisition: The absorbance is measured at 490-570 nm using a microplate reader.[10][11]

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 and TD50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4.2. In Vivo Toxicity and Efficacy Studies

To translate in vitro findings, in vivo studies using animal models (e.g., mice) are essential for determining the therapeutic index.

  • Efficacy (ED50 Determination):

    • Model: Immunocompromised mice are implanted with MCF-7 tumor xenografts.

    • Dosing: Once tumors reach a palpable size, mice are treated with a range of doses of the therapeutic agent (e.g., via intravenous injection) on a defined schedule.

    • Measurement: Tumor volume is measured regularly. The ED50 is the dose required to achieve a 50% reduction in tumor growth compared to a vehicle-treated control group.

  • Toxicity (TD50 Determination):

    • Model: Healthy mice (e.g., BALB/c strain) are used to assess systemic toxicity.[13]

    • Dosing: Animals receive escalating doses of the compound.

    • Measurement: Key toxicity endpoints are monitored, including a 10% loss in body weight, organ damage (assessed by histopathology and blood chemistry), and other clinical signs of distress. The TD50 is the dose that causes a specific toxic effect in 50% of the animal population.

Experimental Workflow

The logical flow from initial screening to the determination of the therapeutic index is depicted below.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A 1. Cell Seeding (Cancer & Normal Lines) B 2. Compound Treatment (Dose-Response) A->B C 3. MTT Assay B->C D 4. Data Analysis (IC50 & TD50) C->D E 5. Xenograft Model (Efficacy - ED50) D->E F 6. Healthy Animal Model (Toxicity - TD50) D->F G Calculation of Therapeutic Index (TI = TD50 / ED50) E->G F->G

References

A Comparative Review of the Biological Activities of Diverse Amide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique structural and electronic properties contribute to the diverse pharmacological profiles observed across different classes of amides. This guide provides a comparative analysis of the biological activities of various amides, focusing on their anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

A significant number of amide-containing compounds have been investigated for their potential to mitigate inflammatory responses. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparative Anti-inflammatory Potency of Various Amides:

Compound ClassSpecific Compound(s)AssayPotency (IC50 / % Inhibition)Reference Compound
N-substituted BenzamidesMetoclopramide (MCA), 3-Chloroprocainamide (3-CPA)LPS-induced TNFα in miceDose-dependent inhibition (10-500 mg/kg)-
N-phenylcarbamothioylbenzamidesCompound 1e, Compound 1hCarrageenan-induced paw edema in mice61.45% and 51.76% inhibition, respectivelyIndomethacin (22.43%)
Ibuprofen (B1674241) AmidesHeterocyclic amides of ibuprofen (III-VI)Carrageenan-induced paw edema in miceSignificant anti-inflammatory activityIbuprofen

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo assay evaluates the anti-inflammatory potential of compounds by measuring their ability to reduce localized edema induced by carrageenan.[1][2][3][4][5]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test amide compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into control, standard, and test groups (n=6 per group).

  • Compound Administration: Administer the vehicle, reference drug, or test amide compound intraperitoneally or orally.

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Amide-Mediated Inhibition of the NF-κB Pathway

Several anti-inflammatory amides exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[6][7] For instance, the endogenous amide anandamide (B1667382) has been shown to inhibit TNFα-induced NF-κB activation by directly targeting the IκB kinase (IKK) complex.[7]

NF_kB_Inhibition Amide Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Amide Amide Compound (e.g., Anandamide) Amide->IKK_complex Inhibits DNA DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Binds to promoter

Caption: Amide compounds can inhibit the NF-κB signaling pathway by targeting the IKK complex.

Anticonvulsant Activity

Amide-containing structures, such as succinimides and hydantoins, are well-established pharmacophores in anticonvulsant drugs. Research continues to explore novel amide derivatives for their potential to manage seizures with improved efficacy and fewer side effects.

Comparative Anticonvulsant Efficacy of Amide Derivatives:

Compound ClassSpecific Compound(s)AssayEfficacy (ED50 / Protection Index)Reference Compound
N-phenyl-succinimidesHalogen-substituted derivativesMaximal Electroshock (MES) testImproved activity-
Phenytoin-related compoundsSuccinimide and pyrrolidinone analogsMaximal Electroshock (MES) testStepwise decrease in activityPhenytoin
Picolinic acid amidesPicolinic acid benzylamideMaximal Electroshock (MES) testPI against MES > 28.0-
Nicotinic acid amidesNicotinic acid benzylamideMaximal Electroshock (MES) testPI against MES = 4.70-

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[8][9][10][11][12]

Materials:

  • Male CF-1 mice (25-30 g)

  • Electroconvulsometer with corneal electrodes

  • Test amide compounds and reference drug (e.g., Phenytoin)

  • Vehicle (e.g., 0.9% saline)

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

  • Animal Preparation: Administer the vehicle, reference drug, or test amide compound, typically via intraperitoneal injection.

  • Electrode Application: At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of the mouse, followed by a drop of saline to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Experimental Workflow: Anticonvulsant Screening

The general workflow for screening potential anticonvulsant amides involves a series of in vivo tests to determine their efficacy and neurotoxicity.

Anticonvulsant_Workflow Workflow for Anticonvulsant Amide Screening Synthesis Synthesis of Amide Derivatives MES_Screen Maximal Electroshock (MES) Seizure Test Synthesis->MES_Screen scPTZ_Screen Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Synthesis->scPTZ_Screen Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Synthesis->Neurotoxicity ED50 Determine ED50 (Effective Dose) MES_Screen->ED50 scPTZ_Screen->ED50 TD50 Determine TD50 (Toxic Dose) Neurotoxicity->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50->PI Lead_Compound Lead Compound Identification PI->Lead_Compound PI3K_AKT_Pathway Flavonoid-based Amide Action on PI3K/AKT Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Amide Flavonoid-based Amide Amide->PI3K Inhibits Amide->AKT Inhibits SAR_Antimicrobial_Amides Structure-Activity Relationship of Antimicrobial Amides Amide_Core Amide Core (R-CO-NR'R'') Acyl_Group Acyl Group (R) Amide_Core->Acyl_Group Amine_Group Amine Group (NR'R'') Amide_Core->Amine_Group Lipophilicity Lipophilicity Acyl_Group->Lipophilicity Functional_Groups Specific Functional Groups Acyl_Group->Functional_Groups Amine_Group->Lipophilicity Amine_Group->Functional_Groups Antimicrobial_Activity Antimicrobial Activity Lipophilicity->Antimicrobial_Activity Influences Functional_Groups->Antimicrobial_Activity Modulates

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.